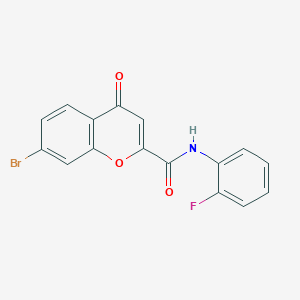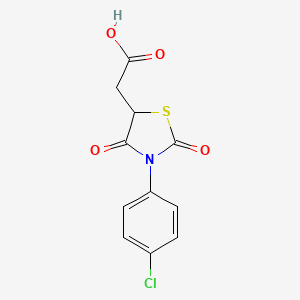![molecular formula C26H25N3O4 B15107794 2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one](/img/structure/B15107794.png)
2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Quinazolinone Core: This step involves the condensation of an amine with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazine ring or the quinazolinone core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the oxazine ring can produce dihydro derivatives.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure may impart unique physical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
作用机制
The mechanism of action of 2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxybenzyloxy)phenylboronic acid
- 3-Methoxybenzyl bromide
- 4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Uniqueness
What sets 2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one apart is its combination of functional groups and the resulting structural complexity
属性
分子式 |
C26H25N3O4 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
9-(3-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-8-methyl-1,3-dihydropyrimido[5,4-f][1,3]benzoxazin-10-one |
InChI |
InChI=1S/C26H25N3O4/c1-17-27-23-11-12-24-22(15-28(16-33-24)14-18-7-9-20(31-2)10-8-18)25(23)26(30)29(17)19-5-4-6-21(13-19)32-3/h4-13H,14-16H2,1-3H3 |
InChI 键 |
JJRUBOBSAMUHKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C3=C(C=C2)OCN(C3)CC4=CC=C(C=C4)OC)C(=O)N1C5=CC(=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B15107724.png)

![N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107731.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B15107735.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B15107742.png)
![N-[(4-methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B15107746.png)
![3-{[(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B15107753.png)
![Ethyl 2-hydroxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15107767.png)

![1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione](/img/structure/B15107800.png)
![2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107805.png)
![2,2-dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107811.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107823.png)

